molecular formula C9H22NO7P2- B10762637 Hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate

Hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate

Cat. No.: B10762637
M. Wt: 318.22 g/mol
InChI Key: MPBVHIBUJCELCL-UHFFFAOYSA-M
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Description

Hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate is a chemical compound with the molecular formula C9H22NO7P2. It is classified as a 1,1-bis(phosphonic acid) and is known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate typically involves the reaction of appropriate phosphonic acid derivatives with amines under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(phosphonic acid): Shares a similar phosphonic acid structure but differs in the attached functional groups.

    Aminophosphonates: Compounds with similar amino and phosphonate groups but different overall structures.

Uniqueness

Hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C9H22NO7P2-

Molecular Weight

318.22 g/mol

IUPAC Name

hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate

InChI

InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17)/p-1

InChI Key

MPBVHIBUJCELCL-UHFFFAOYSA-M

Canonical SMILES

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-]

Origin of Product

United States

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